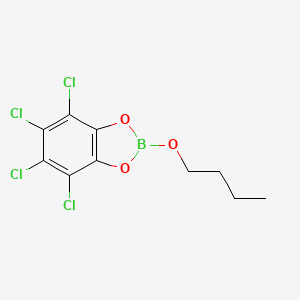
2-Butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole is a chemical compound that belongs to the class of benzodioxaboroles This compound is characterized by the presence of a boron atom within a dioxaborole ring, substituted with butoxy and tetrachloro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole typically involves the reaction of 4,5,6,7-tetrachloro-1,3,2-benzodioxaborole with butanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher efficiency and cost-effectiveness. The process may include steps such as purification and crystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxaboroles.
Scientific Research Applications
2-Butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with various biomolecules, affecting their function. This interaction can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological activities.
Comparison with Similar Compounds
Similar Compounds
1,3,2-Benzodioxaborole, 4,5,6,7-tetrachloro-: Similar structure but lacks the butoxy group.
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: Contains a dioxaborole ring but with different substituents.
Uniqueness
2-Butoxy-4,5,6,7-tetrachloro-2H-1,3,2-benzodioxaborole is unique due to the presence of both butoxy and tetrachloro groups, which confer distinct chemical properties and potential applications compared to similar compounds. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
362047-54-9 |
|---|---|
Molecular Formula |
C10H9BCl4O3 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
2-butoxy-4,5,6,7-tetrachloro-1,3,2-benzodioxaborole |
InChI |
InChI=1S/C10H9BCl4O3/c1-2-3-4-16-11-17-9-7(14)5(12)6(13)8(15)10(9)18-11/h2-4H2,1H3 |
InChI Key |
GJZNXMHKTKDJQP-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=C(O1)C(=C(C(=C2Cl)Cl)Cl)Cl)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanol, 2-[1-(2-nitrophenyl)ethoxy]-](/img/structure/B14259781.png)
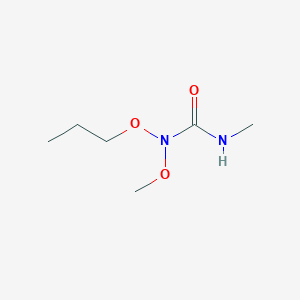
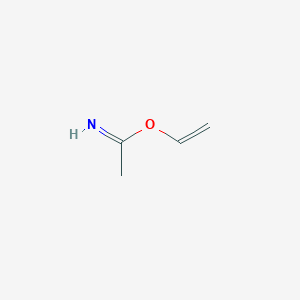
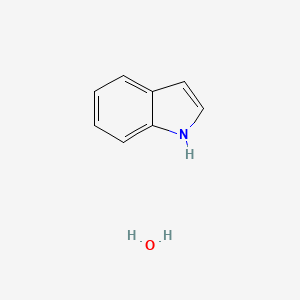
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylmethylene)]dipyridine](/img/structure/B14259801.png)

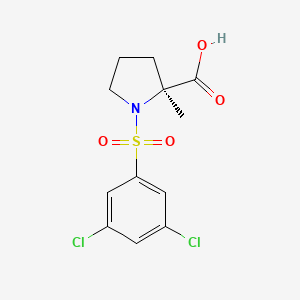
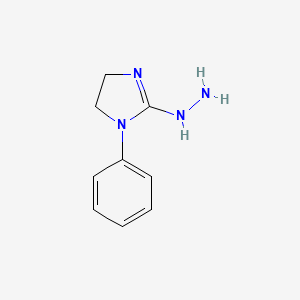
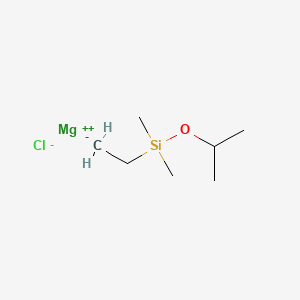
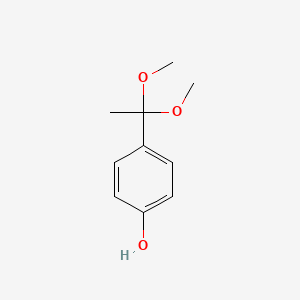


![tert-Butyl [5-amino-2-(decyloxy)phenoxy]acetate](/img/structure/B14259872.png)

